molecular formula C10H16O4 B15343193 Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 28572-98-7

Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B15343193
CAS No.: 28572-98-7
M. Wt: 200.23 g/mol
InChI Key: SENKOTRUJLHKFM-UHFFFAOYSA-N
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Description

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds commonly used in various chemical processes. Ethyl 2-methylprop-2-enoate is an ester, while 2-methylprop-2-enoic acid is a carboxylic acid. These compounds are known for their reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

2-methylprop-2-enoic acid can be prepared by the oxidation of isobutylene using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid often involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:

    Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.

    Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: Alcohols and other reduced derivatives are common products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.

Scientific Research Applications

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:

    Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.

    Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.

    Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.

Mechanism of Action

The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid can be compared with similar compounds such as:

    Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of an ethyl group.

    Butyl 2-methylprop-2-enoate: Contains a butyl group, offering different reactivity and physical properties.

    2-Propenoic acid: Lacks the methyl group, resulting in different chemical behavior.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid in various chemical processes.

Properties

CAS No.

28572-98-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6)

InChI Key

SENKOTRUJLHKFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C.CC(=C)C(=O)O

Related CAS

28572-98-7

Origin of Product

United States

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